molecular formula C24H25N5O3 B11299959 2-(2-methoxyphenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine

2-(2-methoxyphenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine

Cat. No.: B11299959
M. Wt: 431.5 g/mol
InChI Key: BAGYUMFMKCVMMD-UHFFFAOYSA-N
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Description

({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[2-(2-METHOXYPHENYL)ETHYL]AMINE is a complex organic compound that features a combination of methoxy, phenyl, and tetrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[2-(2-METHOXYPHENYL)ETHYL]AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an azide with a nitrile.

    Methoxylation: Introduction of methoxy groups can be done using methylating agents like dimethyl sulfate or methyl iodide.

    Coupling Reactions: The phenyl and tetrazolyl groups are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and synthesis pathways.

Biology

In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets, potentially leading to the development of new pharmaceuticals.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[2-(2-METHOXYPHENYL)ETHYL]AMINE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. The methoxy and phenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: These compounds also contain aromatic rings and nitrogen atoms, making them structurally similar.

    Imidazole Derivatives: These compounds share the nitrogen-containing ring structure.

Uniqueness

The presence of the tetrazole ring in ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[2-(2-METHOXYPHENYL)ETHYL]AMINE distinguishes it from other similar compounds. This unique feature can confer specific binding properties and reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine

InChI

InChI=1S/C24H25N5O3/c1-30-21-11-7-6-8-19(21)14-15-25-17-18-12-13-22(23(16-18)31-2)32-24-26-27-28-29(24)20-9-4-3-5-10-20/h3-13,16,25H,14-15,17H2,1-2H3

InChI Key

BAGYUMFMKCVMMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC

Origin of Product

United States

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